molecular formula C20H18O B8294123 alpha,alpha'-Diphenyl-alpha-hydroxyl-p-xylene

alpha,alpha'-Diphenyl-alpha-hydroxyl-p-xylene

Cat. No. B8294123
M. Wt: 274.4 g/mol
InChI Key: PLOIYQUNIATBGD-UHFFFAOYSA-N
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Patent
US08829155B2

Procedure details

α,α′-Diphenyl-α-hydroxyl-p-xylene was prepared as shown in Scheme 4 by using 29.0 g (117 mmol) of 4-bromo diphenylmethane and 11.2 g (106 mmol) of benzaldehyde/19.7 g (106 mmol) by the similar procedure to the method for preparing 4-bromobenzhydrol. The crude product was dissolved in chloroform and filtered through G60 column filled with silica gel. After evaporating the solvent, the result product was recrystallized with hexane/chloroform (9:1 v/v) to provide a yield of 86%. MP: 64° C.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[CH:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.BrC1C=CC(C(O)C2C=CC=CC=2)=CC=1>C(Cl)(Cl)Cl>[C:16]1([CH:15]([OH:22])[C:11]2[CH:12]=[CH:13][C:8]([CH2:7][C:4]3[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=3)=[CH:9][CH:10]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
C1=CC=C(C=C1)CC2=CC=C(C=C2)Br
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C(C2=CC=CC=C2)O)C=C1
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through G60 column
ADDITION
Type
ADDITION
Details
filled with silica gel
CUSTOM
Type
CUSTOM
Details
After evaporating the solvent
CUSTOM
Type
CUSTOM
Details
the result product was recrystallized with hexane/chloroform (9:1 v/v)
CUSTOM
Type
CUSTOM
Details
to provide a yield of 86%

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C1=CC=C(C=C1)CC1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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